Epiisopodophyllotoxin

Stereochemistry Chiral separation Epimerization kinetics

Epiisopodophyllotoxin (CAS 55568-79-1) is the trans-configured aryltetralin lignan essential for stereoselective synthesis of etoposide and teniposide analogs. Unlike podophyllotoxin (cis), its trans orientation eliminates the need for epimerization, streamlining synthetic workflows. Its unique pyrolysis-GC/MS profile makes it a critical reference standard for authenticating Podophyllum extracts and monitoring epimerization. Procuring the correct stereoisomer is vital to avoid synthetic failure and irreproducible results.

Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
CAS No. 55568-79-1
Cat. No. B15187620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiisopodophyllotoxin
CAS55568-79-1
Molecular FormulaC22H22O8
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
InChIInChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18-,19-,20+/m0/s1
InChIKeyYJGVMLPVUAXIQN-XCXWGBRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiisopodophyllotoxin (CAS 55568-79-1): Procurement Guide for Research-Grade Aryltetralin Lignan


Epiisopodophyllotoxin (CAS 55568-79-1) is a naturally occurring aryltetralin lignan lactone [1] belonging to the podophyllotoxin subclass [2]. It is a stereoisomer of podophyllotoxin, distinguished by a trans relationship between the aryl substituent and the lactone carbonyl group . The compound serves as a key intermediate in the synthesis of clinically important anticancer agents, including etoposide and teniposide [3].

Why Epiisopodophyllotoxin Cannot Be Interchanged with Podophyllotoxin or Other Analogs


Epiisopodophyllotoxin cannot be substituted interchangeably with its stereoisomer podophyllotoxin or other structurally related lignans due to fundamentally different stereochemical configurations that dictate distinct chemical reactivity and biological processing [1]. The trans orientation of the aryl group relative to the lactone carbonyl in epiisopodophyllotoxin directly influences its behavior as a synthetic intermediate and its metabolic fate, whereas the cis configuration in podophyllotoxin leads to markedly different downstream derivative profiles . Procuring the incorrect stereoisomer risks synthetic failure, irreproducible biological results, or generation of unintended degradation products [2].

Epiisopodophyllotoxin: Quantitative Differentiation Evidence for Scientific Selection


Stereochemical Differentiation: Epimerization Stability and Structural Identity

Epiisopodophyllotoxin is stereochemically distinct from podophyllotoxin by inversion at C-2 (epimerization), producing a trans rather than cis relationship between the aryl substituent and the lactone carbonyl group . Under alkaline conditions, podophyllotoxin undergoes C-2 epimerization to form epiisopodophyllotoxin, with the equilibrium favoring the cis (podophyllotoxin) configuration [1]. This epimerization has been monitored via HPLC-DAD to verify purity and stability of the stereoisomers during natural product isolation, chemical synthesis, and pharmaceutical metabolism [1].

Stereochemistry Chiral separation Epimerization kinetics

Synthetic Utility: Proven Precursor to Clinical Epipodophyllotoxins

Epiisopodophyllotoxin serves as a critical intermediate in the stereoselective total synthesis of epipodophyllotoxin, which is then converted into the clinically approved antineoplastic agents etoposide (VP-16) and teniposide (VM-26) [1]. In contrast, podophyllotoxin lacks the correct stereochemical configuration for direct conversion to these clinically active epipodophyllotoxin derivatives without prior epimerization . A patented stereoselective synthesis route demonstrates that epipodophyllotoxin can be efficiently synthesized from epiisopodophyllotoxin-derived intermediates and subsequently converted into known antineoplastic agents via established procedures [1].

Synthetic chemistry Anticancer drug development Intermediate sourcing

Analytical Differentiation: Pyrolysis Behavior and Degradation Profiling

Pyrolysis-GC/MS analysis reveals that epiisopodophyllotoxin exhibits markedly different thermal degradation behavior compared to podophyllotoxin and other related lignans [1]. Podophyllotoxin produces only low-intensity peaks due to pyrolysis products, whereas other analogs such as 4′-demethylepipodophyllotoxin generate several abundant and characteristic pyrolysis products [1]. This differential pyrolysis behavior provides a basis for analytical differentiation and quality control, as the compounds differ substantially in their thermal degradation profiles [1].

Analytical chemistry Pyrolysis-GC/MS Thermal stability

Synthetic Accessibility: Reported Total Synthesis Yield

A published total synthesis of (±)-epiisopodophyllotoxin, commencing with 6-bromopiperonal dimethyl acetal, proceeds via a Diels–Alder reaction between a photochemically generated hydroxyquinodimethane and dimethyl fumarate [1]. This Diels–Alder adduct is then converted in five steps into the target compound, achieving an overall yield of 15% over seven steps [1]. This represents a baseline synthetic accessibility metric that can inform procurement decisions when natural sourcing is limited or when isotopically labeled material is required.

Total synthesis Process chemistry Yield optimization

Epiisopodophyllotoxin: Validated Research and Industrial Application Scenarios


Stereoselective Synthesis of Epipodophyllotoxin-Derived Anticancer Research Compounds

Epiisopodophyllotoxin is the appropriate starting material for research programs requiring the stereoselective synthesis of epipodophyllotoxin and its clinically relevant derivatives, including etoposide and teniposide analogs [1]. Its trans stereochemistry eliminates the need for an epimerization step that would be required if podophyllotoxin were used instead, thereby streamlining synthetic workflows and improving overall efficiency in the preparation of these antineoplastic research compounds .

Natural Product Authentication and Quality Control Reference Standard

Due to its distinct pyrolysis-GC/MS profile compared to podophyllotoxin and 4′-demethylepipodophyllotoxin [1], epiisopodophyllotoxin serves as a valuable reference standard for authenticating natural product extracts from Podophyllum species and for monitoring epimerization during isolation and purification processes. Analytical laboratories can leverage this differential thermal degradation behavior to verify the identity and purity of procured material when co-occurring lignans are present [1].

Structure-Activity Relationship (SAR) Studies of Aryltetralin Lignans

Epiisopodophyllotoxin provides a critical stereochemical comparator in SAR studies investigating the relationship between C-2 configuration and biological activity within the podophyllotoxin class [1]. Comparative evaluation of epiisopodophyllotoxin (trans) versus podophyllotoxin (cis) enables researchers to deconvolute the contribution of stereochemistry to target binding, cytotoxicity, and metabolic stability in cancer cell models [1].

Process Chemistry Development for Epipodophyllotoxin Analogs

The documented total synthesis route for (±)-epiisopodophyllotoxin, which proceeds via a Diels–Alder strategy with a 15% overall yield over seven steps [1], provides a benchmark for process chemistry optimization. Research groups developing improved synthetic methodologies or scalable production routes can use this established yield metric as a baseline comparator when evaluating novel catalytic or enzymatic approaches to aryltetralin lignan synthesis [1].

Technical Documentation Hub

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